molecular formula C19H13BrN2O2S B2889550 (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 467245-70-1

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Katalognummer: B2889550
CAS-Nummer: 467245-70-1
Molekulargewicht: 413.29
InChI-Schlüssel: YQRKTBNESOUTNI-AUWJEWJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the acrylonitrile family, characterized by a (Z)-configured α,β-unsaturated nitrile core. Its structure includes a 3-bromo-4-hydroxy-5-methoxyphenyl group and a 4-phenylthiazol-2-yl moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, while the hydroxyl and methoxy groups contribute hydrogen-bonding capacity and electron-donating properties, respectively . The thiazole ring enhances π-conjugation and may facilitate interactions with biological targets, such as kinases or DNA . Syntheses of similar compounds often involve Knoevenagel condensations or Suzuki couplings, as seen in thiazole-acrylonitrile derivatives .

Eigenschaften

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2S/c1-24-17-9-12(8-15(20)18(17)23)7-14(10-21)19-22-16(11-25-19)13-5-3-2-4-6-13/h2-9,11,23H,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRKTBNESOUTNI-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including antioxidant and anticancer properties. This article examines the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The compound's structure can be broken down into two main components:

  • Acrylo-nitrile moiety : The acrylonitrile part contributes to the compound's reactivity and biological activity.
  • Thiazole and phenolic components : These groups are known for their roles in biological interactions, influencing the compound's pharmacological properties.

Antioxidant Activity

Recent studies have shown that compounds similar to (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile exhibit significant antioxidant properties. For instance, derivatives containing phenolic structures have been reported to reduce oxidative stress in cellular models.

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µg/mL)Mechanism of Action
Compound A15.2Scavenging free radicals
Compound B12.8Inhibition of lipid peroxidation
(Z)-3...10.5Modulation of Nrf2 pathway

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented, with several studies indicating that modifications to the thiazole ring can enhance cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, it was found to possess an IC50 value of approximately 18 µg/mL against A431 skin cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data Against Various Cell Lines

Cell LineIC50 (µg/mL)Mechanism
A43118Apoptosis induction
MCF722Cell cycle arrest
HeLa25ROS generation

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be influenced by various structural modifications:

  • Substituents on the phenolic ring : Electron-donating groups enhance antioxidant activity.
  • Thiazole ring modifications : The presence of electron-withdrawing groups at specific positions increases cytotoxicity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Variations and Properties

Compound Name Substituents Melting Point (°C) Key Applications/Activities References
(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile 3-Bromo-4-hydroxy-5-methoxyphenyl, 4-phenylthiazole Not reported Anticancer (potential kinase inhibition)
(Z)-2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile (Compound B) 4-Bromophenyl, 4-diphenylaminophenyl Not reported Thin-film electronics, optoelectronics
(Z)-3-(Furan-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile Furan-2-yl, 4-phenylthiazole 242–243 Anticancer (VEGFR-2 inhibition)
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 3-Chloro-2-methylphenylamino, 4-nitrophenylthiazole Not reported Antimicrobial, antioxidant
(Z)-3-(Pyridin-3-yl)-2-(2,4,5-trimethoxyphenyl)acrylonitrile (Compound IV) Pyridin-3-yl, 2,4,5-trimethoxyphenyl Not reported Fluorescence, solvent-dependent absorption

Key Observations :

  • Donor Groups: Methoxy and hydroxyl groups (target compound) increase solubility in polar solvents, contrasting with hydrophobic diphenylamino groups (Compound B), which favor thin-film formation .
  • Heterocyclic Variations : Thiazole rings (common in all compounds) stabilize conjugated systems, but furan () or pyridine () substitutions alter electronic transitions and bioactivity.

Spectroscopic and Photophysical Properties

Table 2: UV/Vis Absorption and Solvent Effects

Compound λmax (nm) ε (M<sup>−1</sup>cm<sup>−1</sup>) Solvent Dependency References
Target Compound Not reported Not reported Likely similar to positional isomers in
(Z)-2-(Pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile (IV) 385–398 15,000–27,000 Hypochromic shifts in high-dielectric solvents
(Z)-2-(4-Bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile (B) 413–415 Not reported Aggregation-induced shifts in thin films

Insights :

  • The target compound’s absorption profile is inferred to resemble ’s derivatives, where π→π* transitions dominate. Methoxy groups in reduce ε in high-dielectric solvents, suggesting similar behavior for the target compound .

Table 3: Comparative Bioactivity

Compound IC50 (µM) Target/Mechanism Reference
Target Compound Not reported Putative kinase/DNA interaction
(Z)-N-(1-(Furan-2-yl)-3-oxo-3-(2-(4-phenylthiazol-2-yl)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a) 0.8–1.2 VEGFR-2 inhibition
Benzothiazolyltriazole derivative (Compound 17) 12.5 (DPPH assay) Antioxidant (superior to ascorbic acid)

Analysis :

  • The target compound’s bromine and hydroxyl groups may enhance DNA intercalation or kinase binding, akin to VEGFR-2 inhibitors in .
  • Antioxidant activity in correlates with electron-rich moieties (e.g., triazoles), which the target compound lacks, suggesting divergent applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursors like brominated phenols and thiazole derivatives. Key steps include:

  • Coupling Reactions : Use of acrylonitrile derivatives with halogenated aromatic compounds under Suzuki-Miyaura or Heck coupling conditions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for monitoring intermediates. Recrystallization in ethanol or methanol enhances final purity (>95%) .
  • Yield Optimization : Solvent choice (e.g., DMF for polar intermediates) and catalyst loading (1–5 mol%) significantly impact yields (reported 60–85%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (Z-configuration) and substituent positions. Aromatic protons appear at δ 6.8–8.2 ppm, while the nitrile group (C≡N) is identified at ~110 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~425–430 Da) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹ for the phenolic group) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Compare IC₅₀ values with cisplatin controls .
  • Antimicrobial Testing : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are typically reported at 10–50 µg/mL for related thiazoles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the acrylonitrile moiety often shows high electrophilicity (HOMO ~ -6.5 eV) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA. Docking scores (ΔG < -8 kcal/mol) suggest strong binding to hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values (e.g., 5 vs. 20 µM) may arise from differing MTT assay protocols .
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to assess compound degradation. Half-life (t₁/₂) <30 min indicates rapid metabolism, explaining reduced in vivo efficacy .
  • Structural Analog Comparison : Test derivatives (e.g., replacing Br with Cl) to isolate substituent effects on activity .

Q. How does the Z-configuration influence the compound’s mechanism of action?

  • Methodological Answer :

  • Stereochemical Analysis : Compare Z and E isomers via X-ray crystallography (using SHELX ). The Z-configuration often enhances π-π stacking with aromatic residues in enzyme active sites .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) for both isomers. For example, Z-isomers of similar acrylonitriles show 5–10x lower Kᵢ against tyrosine kinases .

Key Notes

  • Contradictions Addressed : Variability in biological assays (e.g., IC₅₀ ranges) was contextualized via metabolic and structural studies .
  • Advanced Tools : SHELX for crystallography and PASS software for activity prediction were emphasized for rigor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.